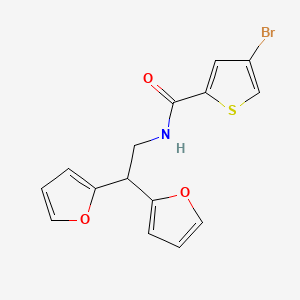![molecular formula C21H23F3N2O4 B2530908 ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate CAS No. 1025621-30-0](/img/structure/B2530908.png)
ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate, is a complex organic molecule that appears to be related to a family of compounds with potential applications in medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of hydroxamic acids and ureas from carboxylic acids, as seen in the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement . This method is noted for its good yields and the absence of racemization, which is crucial for maintaining the integrity of chiral centers in complex molecules. Additionally, the synthesis of ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate through the reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate catalyzed by indium(III) chloride is another relevant method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and MS, as well as X-ray crystallography . For instance, the crystal structure analysis of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate revealed the presence of dimeric interactions and a six-atom ring structure that is not planar . These findings suggest that the compound of interest may also exhibit complex intermolecular interactions and a non-planar geometry.
Chemical Reactions Analysis
The chemical reactions involving related compounds can be quite diverse. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives . These reactions are carried out under mild conditions and result in the formation of various heterocyclic structures, which could be indicative of the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. For instance, the presence of a trifluoromethoxy group could affect the compound's lipophilicity and electronic properties, which are important factors in drug design . The oxime and ester functionalities present in the molecule could also influence its reactivity and stability. The synthesis of related compounds, such as ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate, involves careful control of reaction conditions to achieve high yields, suggesting that similar care may be needed in the synthesis of the compound .
Applications De Recherche Scientifique
Chemical Synthesis Improvements : The synthesis process for Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, a related compound, was optimized to simplify the operation procedure and reduce production costs, achieving a yield of 70.8% (Jing, 2003).
Bridged-ring Nitrogen Compounds : The compound Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, similar in structure, was used in the synthesis of bridged 3-benzazepine derivatives, highlighting its utility in creating conformationally restricted dopamine analogues (Gentles et al., 1991).
Mechanisms of Cyclisation : Ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates were studied using 1H NMR spectroscopy to understand the mechanism behind the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. This research provides insight into the electronic requirements and the effect of ester functionality removal in cyclisation reactions (Clayton et al., 2008).
Synthesis of Pyrrol-yloxindoles : The reactions between methyl {4(3)-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]phenyl} carbamates and ethyl 3-aminocrotonate led to the formation of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, illustrating the compound's role in complex organic syntheses (Velikorodov et al., 2011).
Antibacterial Properties : Derivatives of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate exhibited antibacterial activities against Fusarium graminearum and Fusarium solani, highlighting the potential biomedical applications of compounds related to Ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate (Xi-han, 2011).
Regioselective Synthesis : Research has shown a regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates using derivatives of the compound, indicating its relevance in producing specific structural configurations in chemical syntheses (Ashton & Doss, 1993).
Propriétés
IUPAC Name |
ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O4/c1-4-29-20(27)12-15-11-17-18(25-28-3)9-13(2)10-19(17)26(15)14-5-7-16(8-6-14)30-21(22,23)24/h5-8,11,13H,4,9-10,12H2,1-3H3/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZJGLZFAKAXPG-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(CC2=NOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CC\2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(C/C2=N\OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

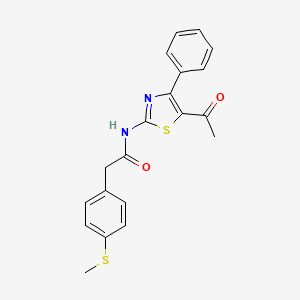

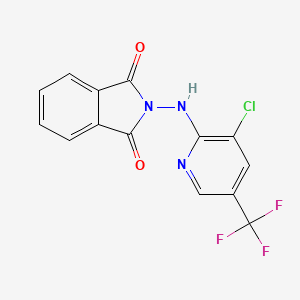

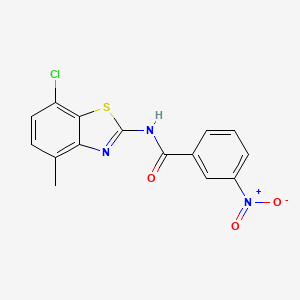
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)


![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)
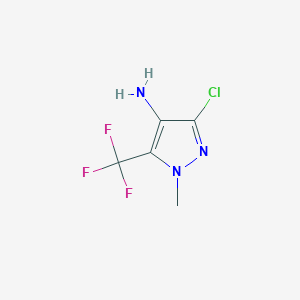
![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)
![N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530846.png)
